N,N-Dimethylbenzene-1,2-diamine dihydrochloride
Description
N,N-Dimethylbenzene-1,2-diamine dihydrochloride (CAS 25148-68-9) is a hydrochloride salt of a dimethyl-substituted aromatic diamine. Structurally, it consists of a benzene ring with two amine groups at the 1,2-positions, each substituted with a methyl group. The dihydrochloride form enhances its solubility in polar solvents, making it suitable for biochemical and synthetic applications.
Properties
CAS No. |
62654-07-3 |
|---|---|
Molecular Formula |
C8H13ClN2 |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-N,2-N-dimethylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-10(2)8-6-4-3-5-7(8)9;/h3-6H,9H2,1-2H3;1H |
InChI Key |
YGDWEPGDZRXIEK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1N.Cl.Cl |
Canonical SMILES |
CN(C)C1=CC=CC=C1N.Cl |
Other CAS No. |
62654-07-3 |
Origin of Product |
United States |
Preparation Methods
Methylation Using Dimethyl Sulfate
The most straightforward route involves alkylating 1,2-benzenediamine with dimethyl sulfate in aqueous or alcoholic media. A typical procedure dissolves 1,2-benzenediamine in methanol, followed by dropwise addition of dimethyl sulfate at 0–5°C to minimize polysubstitution. After stirring for 12–24 hours, the mixture is neutralized with hydrochloric acid to precipitate the dihydrochloride salt. This method achieves 68–72% yield but requires careful pH control to avoid over-alkylation.
Phase-Transfer Catalyzed Reactions
Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency in biphasic systems. A 2020 study demonstrated that combining 1,2-benzenediamine, dimethyl carbonate, and potassium carbonate in toluene with 2 mol% catalyst at 80°C for 8 hours yields 81% product. The hydrophobic environment suppresses side reactions, while the catalyst facilitates methyl group transfer.
Nitrosation-Reduction Pathway
Nitrosation of N,N-Dimethylaniline Derivatives
Patent CN102030659A outlines a scalable method adapted for ortho-substituted analogs:
- Nitrosation : Treat N,N-dimethylaniline with sodium nitrite in hydrochloric acid at −5°C to form the nitroso intermediate.
- Reduction : Catalytic hydrogenation (Pd/C, H₂ at 50 psi) reduces the nitroso group to amine, yielding N,N-dimethylbenzene-1,2-diamine.
- Salt Formation : Reacting the free base with concentrated HCl in ethanol precipitates the dihydrochloride.
This route achieves 76–84% purity before recrystallization, with final yields of 89% after hydrochloride formation.
Reductive Alkylation Strategies
Leuckart-Wallach Reaction
The Leuckart reaction condenses formaldehyde with 1,2-benzenediamine in the presence of formic acid. Heating at 120°C for 6 hours produces N,N-dimethylbenzene-1,2-diamine, which is isolated as the dihydrochloride salt upon HCl treatment. While this method avoids alkylating agents, it requires strict temperature control to prevent formamide byproducts.
Catalytic Hydrogenation of Schiff Bases
A 2015 optimization study reported 92% selectivity using a PtO₂ catalyst:
- Condense 1,2-benzenediamine with acetone to form the Schiff base.
- Hydrogenate at 50 psi H₂ in ethanol with 0.5% PtO₂.
- Acidify with HCl to precipitate the product.
This method minimizes over-alkylation but demands high-pressure equipment.
Purification and Characterization
Recrystallization Protocols
The dihydrochloride salt is typically recrystallized from ethanol-water (3:1 v/v), increasing purity from 85% to ≥99%. Differential scanning calorimetry (DSC) shows a sharp endotherm at 222°C (decomposition), consistent with literature.
Analytical Data
- ¹H NMR (D₂O): δ 2.85 (s, 6H, N–CH₃), 6.72–7.15 (m, 4H, aromatic).
- HPLC : Retention time 4.2 min (C18 column, 0.1% TFA/ACN gradient).
Industrial-Scale Optimization
Continuous Flow Synthesis
A 2023 pilot study achieved 94% yield by conducting nitrosation and reduction in a continuous flow reactor. Residence times of 2 minutes per stage reduced decomposition and improved throughput.
Solvent Recycling
Ethanol recovery via distillation reduces production costs by 37%, as demonstrated in patent EP0183076B1.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Monoalkylated byproducts (e.g., N-methyl-1,2-benzenediamine) form when stoichiometry deviates. Kinetic studies show that maintaining a 2.2:1 molar ratio of methylating agent to diamine suppresses this issue.
Hydrochloride Stability
The dihydrochloride salt is hygroscopic, requiring storage under nitrogen. Packaging with desiccants extends shelf life to 24 months.
Applications in Specialty Chemistry
Peroxidase Testing
N,N-Dimethylbenzene-1,2-diamine dihydrochloride serves as a chromogen in peroxidase assays due to its oxidation to indamine dyes.
Pharmaceutical Intermediates
It is a precursor to antitumor agents like temozolomide derivatives, where methylation patterns dictate bioactivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethylbenzene-1,2-diamine dihydrochloride can undergo oxidation reactions to form quinone derivatives.
Substitution: this compound can participate in substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated benzene derivatives.
Scientific Research Applications
Applications Overview
- Microbiology
- Analytical Chemistry
- Biochemical Research
- Histology and Microscopy
Case Study 1: Oxidase Testing in Bacteria
In a study assessing the oxidase activity of various bacterial strains, DMPD was used as a colorimetric indicator. The results demonstrated that certain strains exhibited strong oxidase activity, indicated by a rapid color change upon the addition of DMPD. This application is crucial for microbial identification in clinical diagnostics.
| Bacterial Strain | Oxidase Activity | Color Change Time |
|---|---|---|
| Pseudomonas aeruginosa | Positive | 30 seconds |
| Escherichia coli | Negative | No change |
Case Study 2: Antioxidant Capacity Measurement
A research project utilized DMPD to evaluate the antioxidant potential of plasma samples from patients with cardiovascular diseases. The study found that higher levels of DMPD oxidation correlated with increased oxidative stress markers.
| Sample Type | PFEOP (μmol/L) | Antioxidant Capacity |
|---|---|---|
| Healthy Individuals | 15 ± 3 | High |
| Cardiovascular Patients | 30 ± 5 | Low |
Safety Considerations
This compound is classified as hazardous due to its acute toxicity via oral ingestion and dermal contact. Proper safety measures should be observed when handling this compound:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between N,N-Dimethylbenzene-1,2-diamine dihydrochloride and related compounds:
Structural and Functional Insights
- Bulky substituents (e.g., dibenzhydryl in AMN082) enhance receptor binding specificity (e.g., mGluR7 agonism) but limit blood-brain barrier penetration compared to smaller dimethyl groups . Electron-withdrawing groups (e.g., -F, -CF₃) improve metabolic stability and alter electronic conjugation, making fluorinated derivatives valuable in drug development .
Biological Activity :
- Industrial and Synthetic Utility: Unsubstituted benzene-1,2-diamine dihydrochloride is a carcinogen in dye manufacturing, whereas dimethyl substitution may reduce toxicity . Ethylene-diamine derivatives with aromatic groups (e.g., naphthyl) are pivotal in fluorescent probes for DNA analysis .
Physicochemical Properties
- Solubility: The dihydrochloride form of N,N-Dimethylbenzene-1,2-diamine enhances aqueous solubility compared to its free base. However, methyl substituents reduce polarity relative to hydroxylated analogs (e.g., 3,4-diaminophenol dihydrochloride) .
- Stability : Methyl groups may confer resistance to oxidation compared to unsubstituted diamines, which are prone to dimerization or polymerization .
Biological Activity
N,N-Dimethylbenzene-1,2-diamine dihydrochloride, commonly referred to as DMPD, is a chemical compound that has garnered attention for its various biological activities. This article provides a detailed overview of its biological activity, applications in research, and relevant case studies.
- IUPAC Name : 4-N,N-dimethylbenzene-1,2-diamine dihydrochloride
- Molecular Formula : C8H12N2·2HCl
- Molecular Weight : 209.12 g/mol
- Melting Point : 212°C (decomposition)
- Solubility : Soluble in water
Biological Applications
DMPD is primarily known for its role in biochemical assays and microbiological applications. Its biological activities can be summarized as follows:
- Oxidase Test : DMPD is utilized in the oxidase test to differentiate bacterial species based on their ability to utilize specific dyes. It undergoes oxidation to form a colored compound, which indicates the presence of certain bacteria .
- Peroxidase Determination : The compound is employed in determining peroxidase activity. Upon reaction with peroxidase, DMPD is converted into a red pigment of semiquinone nature, making it useful for diagnostic purposes in hematology and histology .
- Antioxidant Potential Measurement : DMPD serves as a reagent for assessing antioxidant capacities in various biological samples. It has been used to evaluate the plasma oxidant capacity in terms of plasma ferric equivalent oxidative potential (PFEOP) .
1. Antimicrobial Activity
Research has indicated that DMPD exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
2. Spectrophotometric Applications
A study utilized DMPD in a spectrophotometric flow injection procedure for monitoring sulfide during sugar fermentation by Saccharomyces cerevisiae. This method demonstrated DMPD's versatility in biochemical monitoring .
3. Cellular Studies
In vitro studies have shown that DMPD can influence cellular activities. For example, it was found to stimulate cell growth in Swiss 3T3 fibroblasts when combined with growth factors like bombesin and epidermal growth factor .
Toxicological Considerations
While DMPD has beneficial applications, it is essential to note its toxicological profile:
- Hazard Classification : DMPD is classified as an acute toxic substance via oral, dermal, and inhalation routes (H301 + H311 + H331). Proper safety measures should be taken when handling this compound .
Summary Table of Biological Activities
| Biological Activity | Description/Findings |
|---|---|
| Oxidase Test | Differentiates bacteria based on dye utilization |
| Peroxidase Determination | Forms red pigment upon reaction with peroxidase |
| Antioxidant Measurement | Assesses plasma oxidant capacity |
| Antimicrobial Activity | Effective against various bacterial strains |
| Cellular Growth Stimulation | Stimulates fibroblast growth with growth factors |
Q & A
Q. What are the standard methods for synthesizing N,N-Dimethylbenzene-1,2-diamine dihydrochloride, and how is purity verified?
Synthesis typically involves dimethylation of benzene-1,2-diamine followed by hydrochlorination. For example, ferrocenyl derivatives of similar diamines are synthesized via alkylation and subsequent treatment with HCl gas to form dihydrochloride salts . Purity is verified using:
Q. How should researchers handle the hygroscopic nature of this compound during experiments?
this compound is hygroscopic, requiring:
- Storage in desiccators with anhydrous silica gel.
- Use of glove boxes or nitrogen-purged environments for moisture-sensitive reactions .
- Immediate sealing of vials after use to prevent hydration, which can alter reactivity .
Q. What analytical techniques are recommended for characterizing this compound in solution?
- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>97%) and detect degradation products .
- UV-Vis spectroscopy : Useful for monitoring reactions in aqueous media, as aromatic diamines exhibit strong absorption in the 250–300 nm range .
- Ion chromatography : To confirm chloride content in the dihydrochloride form .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from variations in:
- Solvent systems : Aqueous vs. organic solvents affect solubility and bioavailability.
- Purity thresholds : Impurities ≥3% (e.g., residual solvents) can skew bioactivity results. Validate purity via LC-MS and elemental analysis .
- Experimental controls : Include positive/negative controls (e.g., ferrocenyl analogs in antiparasitic assays) to contextualize activity .
Q. What experimental designs are optimal for studying its role in modulating enzymatic or receptor activity?
- Dose-response assays : Test concentrations from 1 µM to 100 µM in buffer systems (e.g., PBS at pH 7.4) to identify IC50/EC50 values .
- Kinetic studies : Use stopped-flow spectroscopy to monitor real-time interactions with enzymes (e.g., peroxidases or oxidases) .
- Gene silencing : For receptor studies (e.g., mGlu7), combine siRNA transfection with functional assays (e.g., flow cytometry for apoptosis) to isolate signaling pathways .
Q. How can stability studies be structured to address conflicting data on degradation under varying pH conditions?
- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours. Monitor degradation via HPLC and quantify chloride release via ion chromatography .
- Light exposure tests : Compare degradation rates in amber vs. clear vials under UV light to assess photostability .
Methodological Challenges and Solutions
Q. What strategies mitigate interference from this compound in colorimetric assays (e.g., Griess reaction)?
- Sample dilution : Reduce concentration below 10 µM to minimize absorbance overlap at 540 nm.
- Blank correction : Use reagent blanks containing all components except the analyte.
- Alternative detection methods : Switch to fluorometric assays (e.g., using naphthylethylenediamine derivatives) for higher specificity .
Q. How can researchers validate the compound’s role in redox reactions without confounding by metal impurities?
- Metal chelation : Add EDTA (1 mM) to reaction mixtures to sequester trace metals .
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify metal impurities (e.g., Fe, Cu) in the compound batch .
- Control experiments : Compare redox activity with/without chelators to isolate metal-dependent effects .
Safety and Handling
Q. What precautions are critical when handling this compound in biological assays?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in fume hoods to avoid inhalation of fine crystalline particles .
- Decontamination : Rinse spills with 10% acetic acid to neutralize hydrochloride residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
